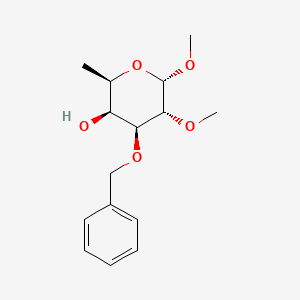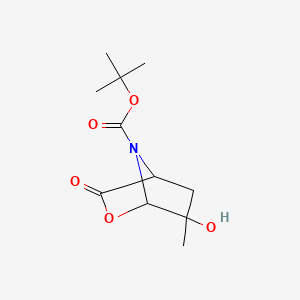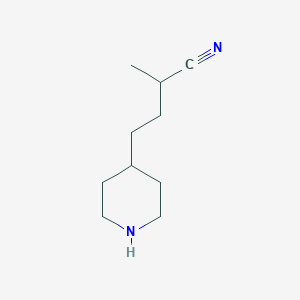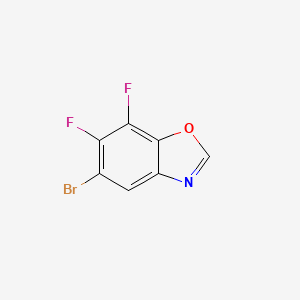
(4S,5R)-5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5R)-5-Methyl-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid is a chiral oxazole derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-5-Methyl-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a phenyl-substituted amino alcohol with a suitable carboxylic acid derivative, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4S,5R)-5-Methyl-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydrooxazole compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4S,5R)-5-Methyl-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its chiral nature and structural complexity.
Medicine
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and advanced materials, benefiting from its stability and reactivity.
Mecanismo De Acción
The mechanism of action of (4S,5R)-5-Methyl-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers and functional groups allow it to bind selectively to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
(4S,5R)-4,5,6-Trihydroxy-2-iminohexanoic acid: A hexonic acid derivative with similar stereochemistry but different functional groups.
2-Hydroxy-2-methylpropiophenone: A compound with a similar phenyl group but different overall structure and reactivity.
Uniqueness
(4S,5R)-5-Methyl-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid is unique due to its specific combination of a chiral oxazole ring and a phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Propiedades
Número CAS |
779289-59-7 |
|---|---|
Fórmula molecular |
C11H11NO3 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
(4S,5R)-5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c1-7-9(11(13)14)12-10(15-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,13,14)/t7-,9+/m1/s1 |
Clave InChI |
HMISRFBNNBBPIL-APPZFPTMSA-N |
SMILES isomérico |
C[C@@H]1[C@H](N=C(O1)C2=CC=CC=C2)C(=O)O |
SMILES canónico |
CC1C(N=C(O1)C2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



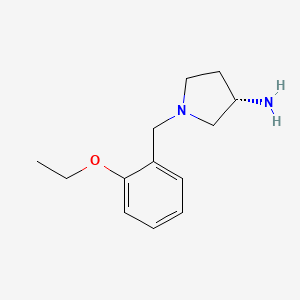
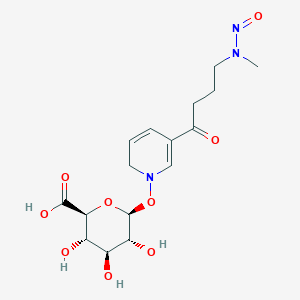

![(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol](/img/structure/B15205332.png)
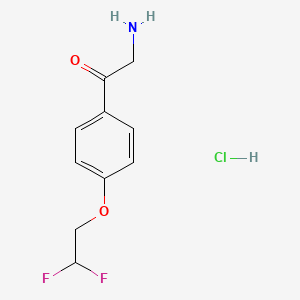
![Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)-](/img/structure/B15205354.png)

![2-(Chloromethyl)benzo[d]oxazole-4-acetonitrile](/img/structure/B15205368.png)
![1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene](/img/structure/B15205372.png)
